molecular formula C23H18FN3O3 B11313943 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11313943
M. Wt: 403.4 g/mol
InChI Key: ARQSJQXGGLCWQD-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific conditions to form the oxadiazole ring.

    Introduction of the fluorophenoxy group: This can be achieved through nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.

    Coupling with the acetamide moiety: The final step involves coupling the oxadiazole and fluorophenoxy intermediates with an acetamide derivative under suitable conditions, such as the presence of coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide: This compound shares the fluorophenoxy and acetamide moieties but lacks the oxadiazole ring.

    2-(3-chloro-4-fluorophenoxy)acetic acid: This compound contains a similar fluorophenoxy group but differs in the presence of a chloro substituent and an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-2-4-16(5-3-15)22-26-23(30-27-22)17-6-10-19(11-7-17)25-21(28)14-29-20-12-8-18(24)9-13-20/h2-13H,14H2,1H3,(H,25,28)

InChI Key

ARQSJQXGGLCWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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